molecular formula C11H13ClFNO B2655545 2-chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide CAS No. 852399-84-9

2-chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide

Cat. No.: B2655545
CAS No.: 852399-84-9
M. Wt: 229.68
InChI Key: YRFDJMYHHAHVHP-UHFFFAOYSA-N
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Description

2-chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide is a chemical compound with the molecular formula C11H13ClFNO and a molecular weight of 229.68 g/mol . It is known for its applications in various scientific fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide typically involves the reaction of 3-fluorobenzylamine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or amines.

    Hydrolysis: Products are carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[(4-fluorophenyl)methyl]-N-methylpropanamide
  • 2-chloro-N-[(3-chlorophenyl)methyl]-N-methylpropanamide
  • 2-chloro-N-[(3-bromophenyl)methyl]-N-methylpropanamide

Uniqueness

2-chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

2-chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO/c1-8(12)11(15)14(2)7-9-4-3-5-10(13)6-9/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFDJMYHHAHVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC(=CC=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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